molecular formula C8H16N4O2 B1490295 1-(2-Azidoethyl)-4-ethoxypyrrolidin-3-ol CAS No. 2098001-12-6

1-(2-Azidoethyl)-4-ethoxypyrrolidin-3-ol

Cat. No.: B1490295
CAS No.: 2098001-12-6
M. Wt: 200.24 g/mol
InChI Key: SPYUYPGGHDCIBI-UHFFFAOYSA-N
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Description

1-(2-Azidoethyl)-4-ethoxypyrrolidin-3-ol is a pyrrolidine derivative featuring a hydroxyl group at position 3, an ethoxy group at position 4, and a 2-azidoethyl substituent at position 1 (Figure 1). The azide functional group enables participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, a critical tool in drug discovery and bioconjugation .

Properties

IUPAC Name

1-(2-azidoethyl)-4-ethoxypyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N4O2/c1-2-14-8-6-12(5-7(8)13)4-3-10-11-9/h7-8,13H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPYUYPGGHDCIBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CN(CC1O)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(2-Azidoethyl)-4-ethoxypyrrolidin-3-ol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes, including those involved in metabolic pathways and signal transduction. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions, which can lead to changes in enzyme activity or protein function. For instance, this compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response. Additionally, it can affect cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound can bind to specific proteins, altering their conformation and function. This binding can either inhibit or activate the target protein, depending on the nature of the interaction. Additionally, this compound can influence gene expression by modulating transcription factors or other regulatory proteins.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes, including toxic or adverse effects. For example, studies have shown that high doses of this compound can induce oxidative stress and inflammation in animal models. It is important to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Functional Group Impact

Azidoethyl Group

The azidoethyl moiety is a defining feature shared with compounds like 1-(2-azidoethyl)-3-methylbenzene and 4-(2-azidoethyl)-1,2-dimethoxybenzene . This group facilitates CuAAC reactions, enabling rapid synthesis of triazole-linked conjugates for drug design . However, the electronic and steric effects of adjacent substituents (e.g., ethoxy vs. methylbenzene) may modulate reaction efficiency.

Ethoxy vs. Methoxy Substituents

Compared to 1-(2-Azidoethyl)-3-methoxypyrrolidine (CAS: 1693685-74-3, MW: 170.21 g/mol) , the ethoxy group in the target compound increases hydrophobicity and steric bulk. This difference could enhance membrane permeability or alter metabolic stability.

Hydroxyl Group

The hydroxyl group at position 3 distinguishes the target compound from non-hydroxylated analogs like 1-(2-phenylethyl)pyrrolidin-3-ol derivatives .

Physical and Chemical Properties

Compound Name Substituents on Pyrrolidine Ring Molecular Weight (g/mol) Key Applications References
1-(2-Azidoethyl)-4-ethoxypyrrolidin-3-ol 4-ethoxy, 3-hydroxy, 1-(2-azidoethyl) Not reported Click chemistry, Drug design
1-(2-Azidoethyl)-3-methoxypyrrolidine 3-methoxy, 1-(2-azidoethyl) 170.21 Lab reagents, Synthesis
1-(2-Phenylethyl)pyrrolidin-3-ol derivatives 1-(2-phenylethyl), various substituents Varies Antiviral agents

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Azidoethyl)-4-ethoxypyrrolidin-3-ol
Reactant of Route 2
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1-(2-Azidoethyl)-4-ethoxypyrrolidin-3-ol

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